

(Rac)-L-659989: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (Rac)-L-659989

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(Rac)-L-659989 is the racemic form of L-659,989, a potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides an in-depth technical overview of its chemical structure, properties, biological activity, and relevant experimental methodologies for use by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(Rac)-L-659989 is a synthetic molecule with the systematic IUPAC name (\pm) -(trans)-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran. It is the racemic mixture of the active (-)-L-659,989 and its less active (+)-enantiomer. The trans configuration of the diaryl tetrahydrofuran is crucial for its high-affinity binding to the PAF receptor.

Chemical Structure:

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Caption: Chemical structure of L-659,989, the active enantiomer of **(Rac)-L-659989**.

Table 1: Physicochemical Properties of **(Rac)-L-659989**

Property	Value	Reference
CAS Number	129314-27-8	[1][2]
Molecular Formula	C ₂₄ H ₃₂ O ₈ S	[1]
Molecular Weight	480.57 g/mol	[1]
IUPAC Name	(±)-(trans)-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran	[3][4]

Biological Activity and Mechanism of Action

(Rac)-L-659989 functions as a selective and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The (-)-enantiomer of L-659,989 is significantly more potent than the (+)-enantiomer.[3]

The antagonism of the PAF receptor by L-659,989 has been demonstrated through its ability to inhibit the binding of radiolabeled PAF ([³H]PAF) to its receptors on various cell types, including platelets and polymorphonuclear leukocytes.[3] This competitive inhibition prevents the downstream signaling cascade initiated by PAF binding.

Table 2: In Vitro Biological Activity of L-659,989

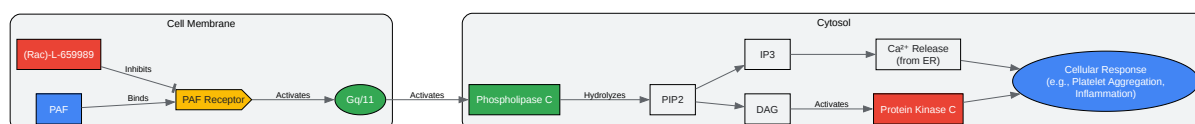
Parameter	Species/Cell Type	Value	Reference
K _i for [³ H]PAF Binding	Rabbit Platelet Membranes	1.1 nM	[3]
K _i for [³ H]PAF Binding	Rabbit Polymorphonuclear Leukocyte Membranes	1.1 nM	[3]
K _i for [³ H]PAF Binding	Human Platelet Membranes	14.3 nM	[3]
K _i for [³ H]PAF Binding	Human Polymorphonuclear Leukocyte Membranes	14.3 nM	[3]
K _i for [³ H]PAF Binding	Human Lung Membranes	14.3 nM	[3]
K _e for PAF-induced Platelet Aggregation	Rabbit Platelets	1.7 nM	[3]
K _e for [³ H]L-659,989 Binding	Rabbit Platelet Membranes	1.60 ± 0.20 nM	[1]

Table 3: In Vivo Biological Activity of L-659,989

Parameter	Animal Model	Value	Reference
ED ₅₀ for PAF-induced Bronchoconstriction (i.v.)	Guinea Pig	13 µg/kg	[3]
ED ₅₀ for PAF-induced Bronchoconstriction (p.o.)	Guinea Pig	0.5 mg/kg	[3]

Signaling Pathway

Binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular signaling events. This process is competitively inhibited by **(Rac)-L-659989**. The primary signaling pathway involves the activation of phospholipases, leading to the generation of second messengers and subsequent cellular responses.



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Caption: Simplified PAF receptor signaling pathway inhibited by **(Rac)-L-659989**.

Experimental Protocols

Radioligand Binding Assay for PAF Receptor

This protocol outlines a method to determine the binding affinity of **(Rac)-L-659989** to the PAF receptor using a competitive radioligand binding assay.

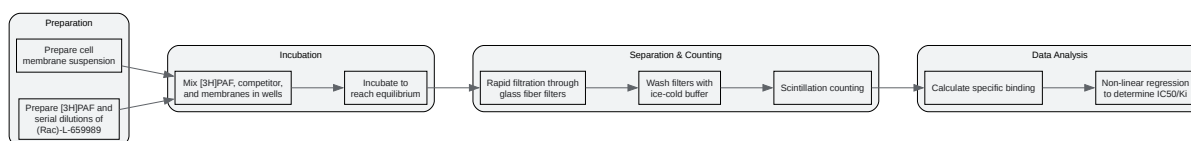
Materials:

- [³H]PAF (radioligand)
- **(Rac)-L-659989** or L-659,989 (unlabeled competitor)
- Membrane preparations from rabbit platelets or other PAFR-expressing cells
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% BSA)
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters
- Scintillation fluid

- Scintillation counter

Procedure:

- Prepare serial dilutions of the unlabeled competitor, **(Rac)-L-659989**.
- In a microtiter plate, add a constant concentration of [³H]PAF to each well.
- Add the serially diluted **(Rac)-L-659989** to the wells. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled PAF.
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC₅₀ value of **(Rac)-L-659989**, which can then be converted to a K_i value using the Cheng-Prusoff equation.



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